molecular formula C13H22N2O3 B8139309 Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone

Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone

Cat. No.: B8139309
M. Wt: 254.33 g/mol
InChI Key: GWGXUSFCMLXYGN-UHFFFAOYSA-N
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Description

Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone is a complex organic compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of morpholine and spirocyclic moieties in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone typically involves the reaction of morpholine with a spirocyclic ketone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone is unique due to the presence of both morpholine and spirocyclic moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

morpholin-4-yl(2-oxa-9-azaspiro[4.5]decan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c16-12(15-4-6-17-7-5-15)11-8-13(10-18-11)2-1-3-14-9-13/h11,14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGXUSFCMLXYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(OC2)C(=O)N3CCOCC3)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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